4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
CAS No.:
Cat. No.: VC16468025
Molecular Formula: C20H26BrN5O
Molecular Weight: 432.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26BrN5O |
|---|---|
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | 4-[2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
| Standard InChI | InChI=1S/C20H26BrN5O/c1-16-13-19(25-9-11-27-12-10-25)23-20(22-16)26-7-5-24(6-8-26)15-17-3-2-4-18(21)14-17/h2-4,13-14H,5-12,15H2,1H3 |
| Standard InChI Key | PKDMLFUTHKPRGG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC(=CC=C3)Br)N4CCOCC4 |
Introduction
Chemical and Structural Characteristics
Molecular Identity and Nomenclature
The compound’s systematic IUPAC name, 4-[2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine, reflects its intricate architecture. Its molecular formula, C₂₀H₂₆BrN₅O, corresponds to a molecular weight of 432.4 g/mol, with a bromine atom contributing significant molecular polarity. The structure integrates three heterocyclic systems: a central 2,6-dimethylpyrimidine ring, a 4-(3-bromobenzyl)piperazine substituent at position 2, and a morpholine group at position 4.
Physicochemical Properties
Key physicochemical parameters include a calculated logP of 4.54, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The polar surface area of 40.71 Ų suggests moderate solubility in aqueous media, consistent with morpholine’s oxygen atom enhancing hydrophilicity. Spectroscopic characterization via NMR and mass spectrometry would typically confirm regiochemistry, though specific data for this compound remain unpublished .
Table 1: Comparative Analysis of Structural Analogs
Synthetic Methodology
Reaction Pathway and Optimization
Synthesis involves sequential nucleophilic aromatic substitution and coupling reactions. A proposed route begins with 4-chloro-2-methyl-6-morpholinopyrimidine, which undergoes displacement with 1-(3-bromobenzyl)piperazine under reflux in polar aprotic solvents like DMF or acetonitrile. Critical parameters include:
-
Temperature: 80–100°C to balance reaction rate and side-product formation
-
Catalysis: Potassium carbonate or DIEA as base to deprotonate piperazine
-
Purification: Column chromatography with ethyl acetate/hexane gradients (30–50%) yields >85% purity.
Analytical Validation
Hyphenated techniques like LC-MS (ESI+) would confirm molecular ion peaks at m/z 433.3 [M+H]⁺, while ¹H NMR should display characteristic signals:
-
δ 2.35 ppm (s, 3H, pyrimidine-CH₃)
-
δ 3.55–3.75 ppm (m, 8H, morpholine-OCH₂)
-
δ 7.20–7.45 ppm (m, 4H, bromophenyl aromatic).
Research Challenges and Future Directions
ADMET Optimization
While the logD (4.54) suggests favorable membrane permeability, the bromine atom poses metabolic liabilities. Future work should assess hepatic microsomal stability and CYP450 inhibition profiles. Deuterating the methyl group could reduce oxidative demethylation rates.
Target Deconvolution
CRISPR-Cas9 knockout screens paired with affinity-based protein profiling (AfBPP) would identify direct molecular targets. Preliminary studies could focus on bromodomain-containing proteins (BRD4) or HDAC isoforms .
Formulation Strategies
Nanoencapsulation using PEGylated liposomes may improve aqueous solubility. Preclinical PK/PD studies in rodent models should evaluate oral bioavailability and CNS penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume